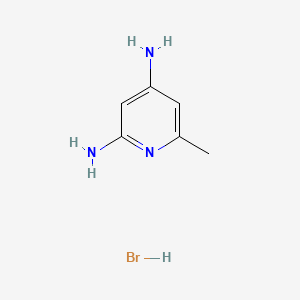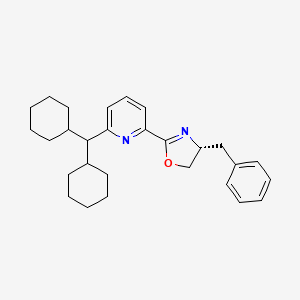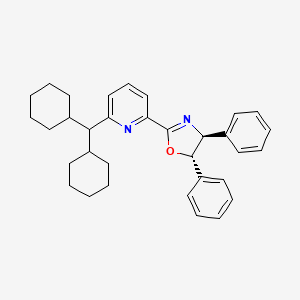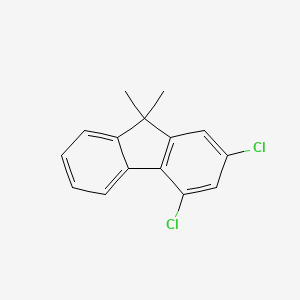
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol It belongs to the cubane family, which is known for its unique cubic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate typically involves the reaction of cubane-1,4-dicarboxylic acid with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cubane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure makes it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminocarbamoyl)cubane-1-carboxylate
- Methyl 4-(methylcarbamoyl)cubane-1-carboxylate
- Methyl 4-(propylcarbamoyl)cubane-1-carboxylate
Uniqueness
Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly interesting for research in various fields .
Properties
IUPAC Name |
methyl 4-(ethylcarbamoyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZNNPQFVWBWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
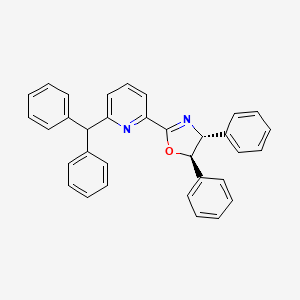
![(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8243037.png)
![2-(Pyridin-2-ylmethyl)benzo[d]oxazole](/img/structure/B8243045.png)
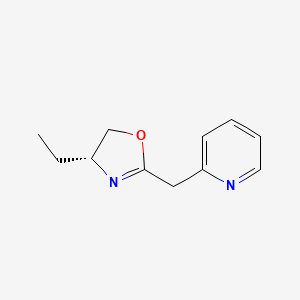
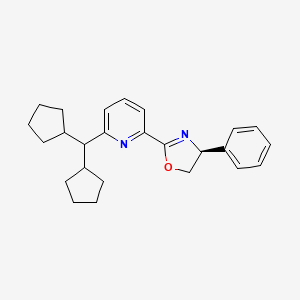
![3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine](/img/structure/B8243062.png)
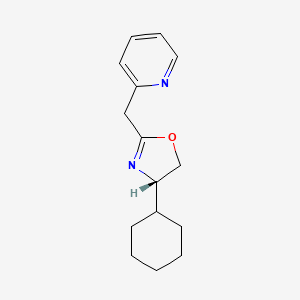

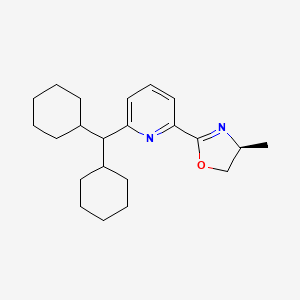
![4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine](/img/structure/B8243106.png)
